molecular formula C11H7NO2 B182566 1H-furo[3,4-b]quinolin-3-one CAS No. 26956-06-9

1H-furo[3,4-b]quinolin-3-one

Cat. No.: B182566
CAS No.: 26956-06-9
M. Wt: 185.18 g/mol
InChI Key: KHBIIKYQELEKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Furo[3,4-b]quinolin-3-one is a tricyclic heterocyclic compound featuring a fused furan and quinoline scaffold. Its structure comprises a quinoline core with a fused furan ring at the 3,4-b position, contributing to unique electronic and steric properties. This derivative has a molecular weight of 381.12 g/mol, seven hydrogen bond acceptors, and five rotatable bonds, suggesting moderate conformational flexibility . Such structural features are critical for interactions in biological systems, though specific pharmacological data for the parent compound remain sparse in the provided evidence.

Properties

CAS No.

26956-06-9

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

1H-furo[3,4-b]quinolin-3-one

InChI

InChI=1S/C11H7NO2/c13-11-10-8(6-14-11)5-7-3-1-2-4-9(7)12-10/h1-5H,6H2

InChI Key

KHBIIKYQELEKKZ-UHFFFAOYSA-N

SMILES

C1C2=CC3=CC=CC=C3N=C2C(=O)O1

Canonical SMILES

C1C2=CC3=CC=CC=C3N=C2C(=O)O1

Other CAS No.

26956-06-9

Origin of Product

United States

Comparison with Similar Compounds

3-(5-(Hydroxymethyl)furan-2-yl)-7-glycosylated Isoquinolinone (Compound 1, )

  • Structure : Contains a hydroxymethyl furan substituent and a glycosylated oxygen moiety.
  • Molecular Weight : 390.12 g/mol.
  • Melting Point : 232–233°C, indicating high crystallinity.
  • Key Differentiator: The glycosyl group enhances solubility, which may improve bioavailability compared to non-glycosylated derivatives.

9-(3,4-Dimethoxyphenyl)-6,7-dimethoxy Derivative ()

  • Structure: Features dimethoxy groups on the quinoline ring and a 3,4-dimethoxyphenyl substituent.
  • Molecular Weight : 381.12 g/mol.
  • Hydrogen Bond Acceptors : 7, comparable to Compound 1 but lacking glycosylation.

Dihydroquinolinone Derivatives ()

Several 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives (e.g., Compounds 5g–5l) exhibit structural similarities but distinct substitution patterns:

Compound Substituents Melting Point (°C) Notable Features
5g 4-Chlorophenylsulfonyl, phenyl 178 High steric bulk from sulfonyl groups
5h 4-Chlorophenylsulfonyl, 4-methoxyphenyl 140 Methoxy group improves lipophilicity
5k Tosyl, phenyl, dimethoxy 196 Dual methoxy groups enhance polarity

Comparison with 1H-Furo[3,4-b]quinolin-3-one:

  • Melting Points: Dihydroquinolinones (140–196°C) generally have lower melting points than furoquinolinone derivatives (232°C in Compound 1), likely due to reduced planarity and crystallinity.
  • Bioactivity: While dihydroquinolinones are linked to anticancer properties (implied by synthesis context), furoquinolinones show antiviral activity, highlighting divergent therapeutic potentials .

Other Heterocyclic Analogues

Imidazo[1,5-a]pyridine ()

  • Structure : Fused imidazole-pyridine system.
  • Key Feature : Nitro-to-amine conversion during synthesis enables modular functionalization .
  • Contrast: Lacks the furan moiety of furoquinolinones, reducing oxygen-mediated hydrogen bonding capacity.

1H-Furo[3,2-b]imidazo[4,5-d]pyridine ()

  • Structure : Combines furan, imidazole, and pyridine rings.
  • Application : Patent-pending synthesis method by Hangzhou Highlightll Pharmaceutical suggests industrial relevance .
  • ’s kinase-targeting furopyrazoles) .

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